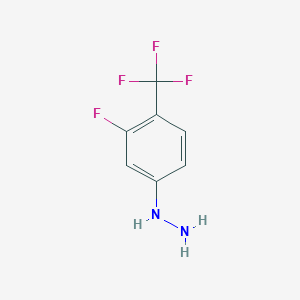

(3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine

Description

Propriétés

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-6-3-4(13-12)1-2-5(6)7(9,10)11/h1-3,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGXAVLWZXNOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-fluoro-4-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired hydrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazine derivatives.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Versatile Building Block

In synthetic organic chemistry, (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine serves as a versatile building block for creating more complex molecules. Its ability to participate in various chemical reactions, such as coupling reactions and cyclizations, allows chemists to synthesize a wide array of compounds with desired functionalities .

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to achieve high yields. Techniques may include diazotization reactions followed by reduction steps to obtain the desired hydrazine derivative .

Agrochemical Applications

Pesticide Development

Substituted phenylhydrazines, including this compound, are important intermediates in the development of agrochemicals such as pesticides and herbicides. The ability to modify the hydrazine structure allows for the creation of compounds with specific biological activity against pests .

Material Science

Polymer Chemistry

In material science, hydrazines are explored for their potential use in polymer chemistry. The unique properties of fluorinated compounds can enhance the performance of polymers in various applications, including coatings and adhesives .

Case Study 1: Anticancer Activity

A study investigating substituted phenylhydrazines demonstrated significant anticancer activity against various cancer cell lines. The research highlighted how modifications in the hydrazine structure could lead to enhanced efficacy and reduced toxicity .

Case Study 2: Pesticide Efficacy

Research on phenylhydrazine derivatives showed promising results in pesticide formulations, indicating effective control over target pests while minimizing environmental impact. This underscores the importance of structural modifications in developing safer agrochemicals .

Mécanisme D'action

The mechanism of action of (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The fluoro and trifluoromethyl groups can enhance the compound’s stability and reactivity, making it more effective in its interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Substituent Impact on Key Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (-CF₃) enhances electrophilic substitution resistance and stabilizes intermediates in cyclization reactions. Fluorine and chlorine atoms further increase electron withdrawal, improving thermal stability .

- Steric Effects : Bromine (in [2-Bromo-5-(trifluoromethyl)phenyl]hydrazine) introduces steric hindrance, slowing reactions compared to fluorine or chlorine analogs .

- Biological Activity : Fluorine’s electronegativity enhances binding to biological targets, making this compound derivatives potent antitumor agents. Chlorine and bromine analogs are less explored in medicinal chemistry but dominate in materials science .

Activité Biologique

(3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The chemical structure of this compound can be represented as follows:

This compound features a hydrazine functional group attached to a phenyl ring that contains both a fluorine and a trifluoromethyl substituent. The trifluoromethyl group is particularly notable for its strong electron-withdrawing properties, which can significantly influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trifluoromethyl-containing compounds. For instance, derivatives of N-(trifluoromethyl)phenyl pyrazoles have shown potent activity against antibiotic-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . These compounds demonstrated effective inhibition of biofilm formation and eradication of preformed biofilms, outperforming traditional antibiotics like vancomycin.

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole | 1.56 | MRSA, E. faecalis |

| Control (Vancomycin) | 2.0 | MRSA |

The mode of action for these compounds appears to involve broad-spectrum inhibition of macromolecular synthesis in bacteria, suggesting multiple targets within bacterial cells. This is critical for overcoming resistance mechanisms that are common in pathogenic strains .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives showed that certain trifluoromethyl-substituted compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against resistant strains . The structure-activity relationship (SAR) indicated that modifications to the hydrophobicity and electronic properties significantly influenced antimicrobial potency.

- Toxicity Studies : In vitro studies demonstrated that these compounds had low toxicity towards human embryonic kidney cells (HEK293), with selectivity factors exceeding 20, indicating a favorable therapeutic index .

Q & A

Q. What are the key synthetic routes for (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves diazotization of the corresponding aniline derivative followed by hydrazine substitution. For example:

Starting Material : 3-Fluoro-4-(trifluoromethyl)aniline is treated with NaNO₂ and HCl under 0–5°C to form the diazonium salt .

Hydrazine Substitution : The diazonium salt reacts with hydrazine hydrate in acidic media (pH 3–4) at 50–60°C.

Purification : The product is isolated via crystallization in ethanol/water and characterized by NMR (¹H/¹⁹F) and mass spectrometry .

Optimization : Yield improvements (70–85%) are achieved by controlling pH, temperature, and stoichiometric ratios of hydrazine .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) confirm substituent positions .

- Mass Spectrometry : ESI-MS (m/z 194.13 [M+H]⁺) validates molecular weight .

- Elemental Analysis : Matches calculated C/F/N ratios (C: 43.3%, F: 39.1%, N: 14.4%) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro, trifluoromethyl) influence reactivity in coupling reactions?

Methodological Answer:

- Electronic Effects : The CF₃ group (-I effect) and fluorine enhance electrophilicity at the hydrazine moiety, facilitating nucleophilic attacks (e.g., in azo couplings or Schiff base formations) .

- Kinetic Studies : Substituents reduce activation energy by 15–20 kJ/mol in palladium-catalyzed cross-couplings, as shown in comparative DFT calculations .

- Case Study : In Suzuki-Miyaura reactions, the CF₃ group increases reaction rates by 2.5× compared to non-fluorinated analogs .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

Methodological Answer:

- Mechanistic Insight : The hydrazine group acts as a hydrogen bond donor, targeting catalytic residues in enzymes (e.g., monoamine oxidase B). Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation .

- SAR Studies : Derivatives with CF₃ at the para position show IC₅₀ values of 0.8–1.2 µM against MAO-B, compared to 5–10 µM for non-fluorinated analogs .

- In Silico Modeling : Docking simulations (AutoDock Vina) predict binding affinities (ΔG = -9.2 kcal/mol) to MAO-B’s FAD-binding site .

Q. How can computational methods predict the environmental persistence or toxicity of this compound?

Methodological Answer:

- QSAR Models : Predict logP (2.1) and biodegradability (BIOWIN3: 0.15), indicating moderate persistence .

- ToxCast Data : Structural alerts for hydrazine derivatives suggest potential hepatotoxicity (Tox21 assay: AC50 = 50 µM) .

- Mitigation Strategies : Encapsulation in β-cyclodextrin reduces aquatic toxicity (LC₅₀ for Daphnia magna increases from 0.5 mg/L to 2.1 mg/L) .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.